

Quadrilineatin: Unveiling its Potential as a Molecular Probe in Cellular Respiration

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Compound of Interest

Compound Name: *Quadrilineatin*

Cat. No.: *B14128331*

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quadrilineatin, a natural product isolated from the fungus *Aspergillus silvaticus* (previously known as *Aspergillus quadrilineatus*), has been identified as a potent inhibitor of mitochondrial function. Its chemical structure, 5-hydroxy-3-methoxy-4-methylphthalaldehyde, possesses a highly reactive ortho-diformyl group, which is key to its biological activity. While research on **Quadrilineatin** is not extensive, existing studies highlight its potential as a molecular probe for investigating cellular respiration and mitochondrial pathways. This document provides an overview of its known mechanism of action and a foundational protocol for its application in studying mitochondrial electron transport chain (ETC) inhibition.

Molecular Profile and Mechanism of Action

Quadrilineatin belongs to a class of aromatic ortho dialdehydes that act as inhibitors of electron transport and oxidative phosphorylation in mitochondria.^{[1][2]} Its primary molecular target is within the mitochondrial electron transport chain.

Key Characteristics:

- Molecular Formula: $C_{10}H_{10}O_4$
- CAS Number: 642-27-3

- Mechanism of Action: **Quadrilineatin** is a potent inhibitor of Site III phosphorylation in the electron transport chain.[1][2] It is believed to exert its inhibitory effects through the cross-linking of amino groups on mitochondrial membrane polypeptides, including those on cytochrome c, thereby disrupting the normal flow of electrons and subsequent ATP synthesis.[1][2]

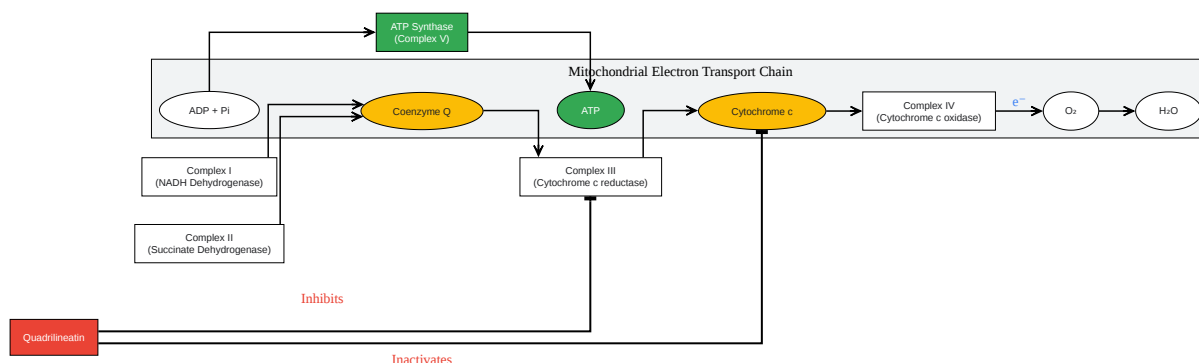
Quantitative Data

Currently, detailed quantitative data for **Quadrilineatin** as a molecular probe, such as specific binding affinities (Kd) or comprehensive IC50/EC50 values across various cell lines, are not widely available in the public domain. The primary reported activity is a potent inhibition (80%) of Site III phosphorylation at a concentration of 25 μ M in plant mitochondria.[1][2] Further research is required to establish a detailed quantitative profile for its use in mammalian systems and specific disease models.

Parameter	Value	Conditions	Reference
Inhibition of Site III Phosphorylation	80%	25 μ M in plant mitochondria	[1][2]

Signaling Pathway

The known signaling pathway affected by **Quadrilineatin** is the mitochondrial electron transport chain, a fundamental process for cellular energy production.



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Caption: **Quadrilineatin** inhibits the mitochondrial electron transport chain, primarily at Site III (Complex III and Cytochrome c), disrupting ATP synthesis.

Experimental Protocols

The following protocols are foundational and should be adapted based on the specific experimental system and research questions.

Protocol 1: In Vitro Assessment of Mitochondrial Respiration Inhibition

This protocol outlines a method to assess the inhibitory effect of **Quadrilineatin** on mitochondrial respiration using isolated mitochondria and an oxygen electrode.

Materials:

- Isolated mitochondria from the tissue or cell line of interest
- Respiration buffer (e.g., containing mannitol, sucrose, KH_2PO_4 , MgCl_2 , EDTA, and HEPES, pH 7.2)
- Respiratory substrates (e.g., pyruvate, malate, succinate)
- ADP
- **Quadrilineatin** stock solution (dissolved in a suitable solvent like DMSO)
- Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

- Mitochondria Isolation: Isolate mitochondria from the chosen biological material using standard differential centrifugation methods. Ensure mitochondria are kept on ice.
- Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
- Assay Setup:
 - Add respiration buffer to the chamber of the oxygen electrode and equilibrate to the desired temperature (e.g., 30°C).
 - Add the isolated mitochondria to the chamber.
- State 2 Respiration: Add the respiratory substrate (e.g., pyruvate and malate for Complex I-driven respiration, or succinate for Complex II-driven respiration). Record the basal oxygen consumption rate (State 2).
- State 3 Respiration: Add a known amount of ADP to initiate ATP synthesis and measure the active oxygen consumption rate (State 3).
- Inhibition with **Quadrilineatin**:

- In a separate experiment, after establishing State 3 respiration, add **Quadrilineatin** at the desired final concentration (e.g., starting with a concentration range around 25 μ M).
- Record the change in oxygen consumption rate. A decrease in the rate indicates inhibition.
- Data Analysis: Calculate the respiratory control ratio ($RCR = \text{State 3 rate} / \text{State 2 rate}$) and compare the RCR values in the presence and absence of **Quadrilineatin** to quantify the inhibitory effect.

Caption: Workflow for assessing mitochondrial respiration inhibition by **Quadrilineatin**.

Applications and Future Directions

Given its mechanism of action, **Quadrilineatin** holds promise as a molecular probe for:

- Studying Mitochondrial Dysfunction: Investigating the role of ETC inhibition in various diseases, including neurodegenerative disorders and metabolic syndromes.
- High-Throughput Screening: As a reference compound in screens for novel modulators of mitochondrial function.
- Cancer Research: Exploring the therapeutic potential of targeting cellular respiration in cancer cells, which often exhibit altered metabolic pathways.

Future research should focus on synthesizing fluorescently labeled or clickable derivatives of **Quadrilineatin** to enable its use in cellular imaging and proteomics applications for identifying its precise binding partners within the mitochondrial proteome. A thorough characterization of its off-target effects and a comprehensive evaluation of its efficacy and toxicity in various cell lines and animal models are also crucial next steps.

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